Jasminoid A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Jasminoid A is a compound found in Gardenia jasminoides, a large evergreen shrub with thick, lustrous, lance-shaped, dark green leaves and extremely fragrant, white flowers . The plant is native to southern China and Japan .

Synthesis Analysis

The biosynthesis of Jasminoid A involves iridoid synthases. Three iridoid synthases (GjISY, GjISY2, and GjISY4) from Gardenia jasminoides have been identified and functionally characterized . These enzymes reduce 8-oxogeranial to nepetalactol and its open forms (iridodials) as the products .Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of Jasminoid A include the reduction of 8-oxogeranial to nepetalactol and its open forms (iridodials) by the iridoid synthases . The expression levels of these enzymes in the flowers and fruits of Gardenia jasminoides are significant .Applications De Recherche Scientifique

Ethnopharmacology and Industrial Applications : Gardenia jasminoides has a long history in traditional Chinese medicine, used for treating various diseases. It's known for its bioactive ingredients like iridoid glycosides and yellow pigment, which have shown benefits for the nervous, cardiovascular, and digestive systems. Additionally, it has hepatoprotective, antidepressant, and anti-inflammatory properties. Beyond medicinal uses, it's also applied in food, textile, and chemical industries due to its natural colorant properties (Chen et al., 2020).

Crocin Biosynthesis : A study on the transcriptome analysis of Gardenia jasminoides leaves and fruits identified key genes involved in crocin production, an important compound for its activity against cancers, depression, and cardiovascular diseases (Ji et al., 2017).

Bioactivity : Gardenia jasminoides has multiple biological activities, such as antioxidant properties, hypoglycemic effects, anti-inflammatory, antidepression activity, and improved sleep quality. The review summarizes its phytochemistry, focusing on major phytochemicals genipin and crocin (Xiao et al., 2016).

Metabolomics in Type 2 Diabetes Treatment : A study on Gardenia jasminoides indicated its positive effects in treating type 2 diabetes mellitus. The research revealed significant regulation in phenylalanine and tryptophan metabolism and secondary bile acid biosynthesis pathways (Zhou et al., 2018).

Antioxidant Activity : The antioxidant potential of Gardenia jasminoides leaves extract was evaluated through various assays, indicating strong radical scavenging activities and presence of significant phenolic content (Uddin et al., 2014).

Iridoid and Crocin Metabolic Flux : Analysis of Gardenia jasminoides revealed significant differences in the accumulation of metabolites in fruits of different colors and parts. The study provided insights into the biosynthesis of geniposide and crocin, two active components of the plant (Pan et al., 2021).

Orientations Futures

The future directions for Jasminoid A research could involve further exploration of its biosynthesis, its potential medicinal properties, and its role in the health-promoting effects of Gardenia jasminoides . Additionally, the development of an integrated and efficient analytical strategy for comprehensive profiling of phytochemicals in Gardenia jasminoides could be beneficial .

Propriétés

IUPAC Name |

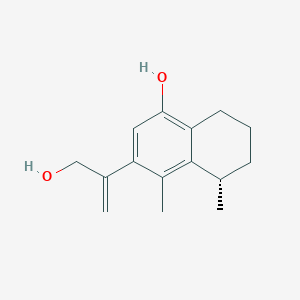

(5S)-3-(3-hydroxyprop-1-en-2-yl)-4,5-dimethyl-5,6,7,8-tetrahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-12-14(17)7-13(10(2)8-16)11(3)15(9)12/h7,9,16-17H,2,4-6,8H2,1,3H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBQXGRZSKOUQU-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C(C=C(C(=C12)C)C(=C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC2=C(C=C(C(=C12)C)C(=C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jasminoid A | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.